2-Fluoro-1,1-dimethyl-ethylamine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

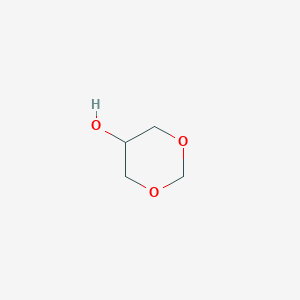

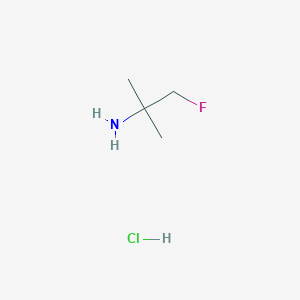

2-Fluoro-1,1-dimethyl-ethylamine hydrochloride is a chemical compound with potential interest in various scientific and industrial applications. Its structural features and functional groups suggest it could have unique physical and chemical properties, making it a subject of study in organofluorine chemistry.

Synthesis Analysis

The synthesis of fluorinated compounds, including those similar to this compound, often involves fluorination reactions, nucleophilic substitution, and the use of specific reagents to introduce the fluoro group into the molecule. Techniques such as the Balz-Schiemann reaction, electrophilic fluorination, and the use of diethylaminosulfur trifluoride (DAST) are common (Sicard & Baker, 2020; Qiu et al., 2009).

Molecular Structure Analysis

The molecular structure of fluorinated compounds like this compound is characterized by the presence of fluorine atoms, which significantly affect the molecule's physical and chemical properties. The electronegativity of fluorine alters the electronic distribution within the molecule, impacting its reactivity and stability (Buer & Marsh, 2012).

Chemical Reactions and Properties

Fluorinated compounds engage in various chemical reactions, including substitution and elimination, often showing increased thermal and chemical stability due to the strong carbon-fluorine bond. Their reactivity can be selectively modulated by the presence of fluorine, influencing the outcome of synthetic routes and the formation of reaction intermediates (Song et al., 2018).

Physical Properties Analysis

The introduction of fluorine atoms into organic compounds typically results in lower polarizability, higher lipophilicity, and often a decrease in the boiling point compared to their non-fluorinated counterparts. These changes are attributed to the size and electronegativity of the fluorine atom, affecting the compound's density, refractive index, and solubility properties (Puts et al., 2019).

Chemical Properties Analysis

The chemical properties of fluorinated compounds, including reactivity, acidity, and basicity, are significantly influenced by the presence of fluorine. Fluorine's strong electronegativity and ability to withdraw electron density from adjacent atoms or functional groups can lead to increased acidity of protons or enhanced electrophilic character of carbon atoms adjacent to fluorine (Munoz et al., 2019).

Aplicaciones Científicas De Investigación

Amyloid Imaging in Alzheimer's Disease

Radioligands containing fluorinated compounds have been extensively studied for their application in amyloid imaging of Alzheimer's disease patients. These compounds, such as [18F]FDDNP and 11C-PIB, have demonstrated the capability to measure amyloid deposits in vivo in the brain, offering a breakthrough in understanding the pathophysiological mechanisms and progression of Alzheimer's disease. This technique enables early detection and evaluation of new anti-amyloid therapies (Nordberg, 2007).

Cancer Chemotherapy

Fluorinated pyrimidines, such as 5-fluorouracil (5-FU) and 5-fluoro-2′-deoxyuridine (5-FUDR), have been reviewed for their clinical applications in cancer chemotherapy. These compounds have shown utility in the palliation of advanced cancer, particularly in tumors of the breast and gastrointestinal tract, highlighting the clinical significance of fluorinated compounds in therapeutic interventions (Heidelberger & Ansfield, 1963).

Fluorinated Liquid Crystals

The incorporation of fluoro substituents into liquid crystal materials has been discussed for its remarkable influence on the properties of these materials, such as modifying melting points, mesophase morphology, and physical properties like dielectric anisotropy. This review emphasizes the importance of fluorinated compounds in the development of advanced materials for commercial applications (Hird, 2007).

Oxygenated Fuel for Combustion

Dimethyl carbonate (DMC), a fluorinated compound, has been explored as an oxygenated fuel alternative or additive for conventional hydrocarbon fuels. Research on DMC has focused on its synthesis, usage, and the combustion mechanism, highlighting its potential to reduce emissions and utilize carbon dioxide, contributing to sustainable energy solutions (Abdalla & Liu, 2018).

Propiedades

IUPAC Name |

1-fluoro-2-methylpropan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10FN.ClH/c1-4(2,6)3-5;/h3,6H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNWOOOHUCRNQRX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CF)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClFN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70552869 |

Source

|

| Record name | 1-Fluoro-2-methylpropan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70552869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

112433-51-9 |

Source

|

| Record name | 1-Fluoro-2-methylpropan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70552869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-fluoro-2-methylpropan-2-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Acrylic acid [decahydro-1,4:5,8-dimethanonaphthalen]-2-yl ester](/img/structure/B53847.png)

![Carbamic acid, [2-(aminooxy)butyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B53851.png)

![5-[(3,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B53852.png)

![3-Phenyl-1-[4-(3-phenylpropanoyl)piperazin-1-yl]propan-1-one](/img/structure/B53855.png)

![1H-Isoindole-1,3(2H)-dione, 2-[4-[[3-(2-methoxyphenyl)propyl]methylamino]butyl]-](/img/structure/B53856.png)

![1,2,5,8,9,10-Hexahydro-2,5,8,10-tetraoxo-4,6-dipropylpyrido[3,2-g]quinoline-3,7-dicarboxylic acid](/img/structure/B53866.png)